N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a chemical compound that belongs to a class of carboxamide derivatives. This compound is characterized by its unique structure, which includes a furan ring and a pyrazole moiety, making it of interest in various scientific research applications. The molecular formula for this compound is , and its molecular weight is approximately .
This compound is primarily sourced from chemical suppliers and research institutions that focus on synthetic organic chemistry. It has been cataloged in databases such as PubChem, where detailed information regarding its properties and applications can be found .
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide falls under the category of heterocyclic compounds due to the presence of both furan and pyrazole rings in its structure. It is also classified as a carboxamide because of the amide functional group present in its molecular structure.
The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with appropriate alkylating agents to form the ethyl linkage, followed by acylation with furan-2-carboxylic acid.
The synthesis may employ techniques such as:
The molecular structure of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can be represented using various notations:
InChI=1S/C15H18N4O2/c1-10(2)12(17)13(19)15(20)14(18)11(16)9-8-21-7/h8,10,12H,9H2,1-7H3,(H,17,19)(H,20,18)
CC(C1=C(N=N1)C(C(C2=COC=C2)=O)=O)C=CN=C(C=C(C=C)=C)=C
The compound has a complex structure with several functional groups contributing to its chemical behavior:
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can participate in various chemical reactions typical for carboxamides and heterocyclic compounds:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is largely dependent on its biological target. It is believed to interact with specific receptors or enzymes within biological systems, potentially acting as an inhibitor or modulator.
Research indicates that compounds similar to this one may exhibit activity against certain types of cancer by modulating receptor activity or interfering with cellular signaling pathways . The precise mechanism requires further investigation through pharmacological studies.
This compound typically exhibits:
Key chemical properties include:
Relevant data on melting point, boiling point, and other thermodynamic properties are necessary for comprehensive characterization but are not extensively documented in available literature.
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide holds potential applications in various fields:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: